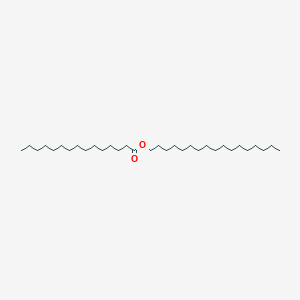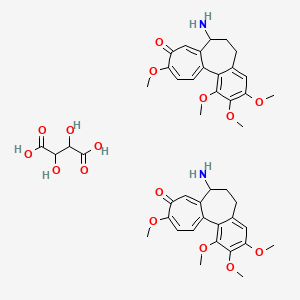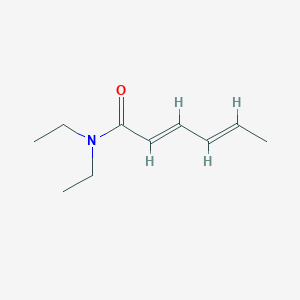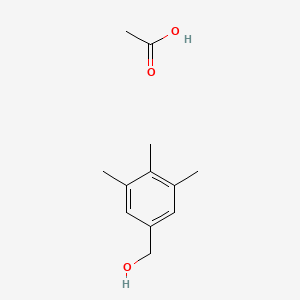
Acetic acid;(3,4,5-trimethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(3,4,5-trimethylphenyl)methanol is a chemical compound with the molecular formula C12H16O2 It is a derivative of acetic acid and (3,4,5-trimethylphenyl)methanol, combining the properties of both components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3,4,5-trimethylphenyl)methanol typically involves the esterification of acetic acid with (3,4,5-trimethylphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Acetic acid;(3,4,5-trimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
科学研究应用
Acetic acid;(3,4,5-trimethylphenyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of acetic acid;(3,4,5-trimethylphenyl)methanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and (3,4,5-trimethylphenyl)methanol, which can then interact with various biological pathways. The aromatic ring may also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
Acetic acid;phenylmethanol: Similar structure but lacks the methyl groups on the aromatic ring.
Acetic acid;2,4,6-trimethylphenylmethanol: Similar structure with different positions of the methyl groups.
Acetic acid;benzyl alcohol: Similar ester but with a simpler aromatic ring.
Uniqueness
Acetic acid;(3,4,5-trimethylphenyl)methanol is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions. This structural feature may impart distinct properties and applications compared to other similar compounds.
属性
CAS 编号 |
39126-12-0 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
acetic acid;(3,4,5-trimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-7-4-10(6-11)5-8(2)9(7)3;1-2(3)4/h4-5,11H,6H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
MMGFWTCEWDREKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)C)CO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



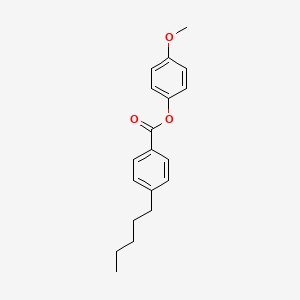

![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
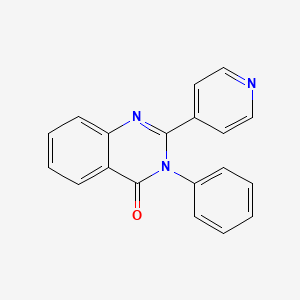
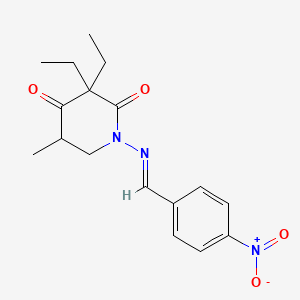
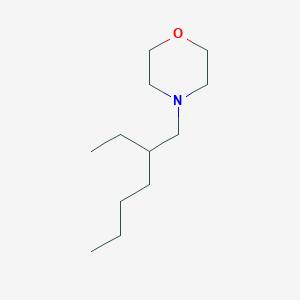
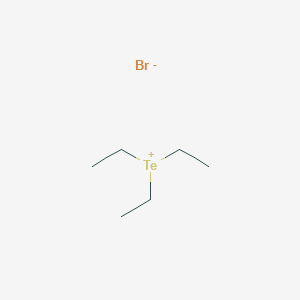
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
